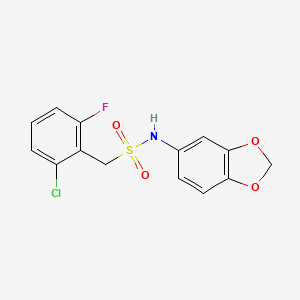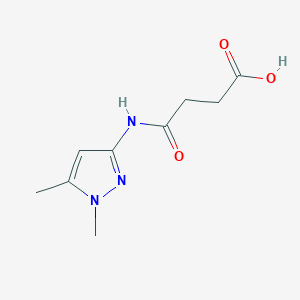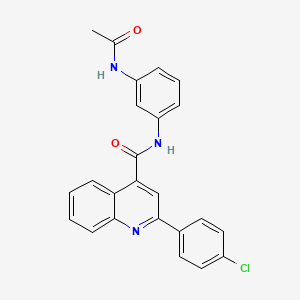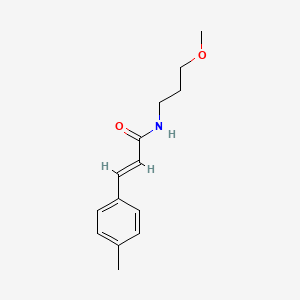![molecular formula C15H23BrN2O2S B4593378 4-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4593378.png)
4-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is a useful research compound. Its molecular formula is C15H23BrN2O2S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.06636 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
HIV-1 Infection Prevention
Research indicates the potential of methylbenzenesulfonamide compounds, which include derivatives similar to 4-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, as targeting preparations in the prevention of human HIV-1 infection. These small molecular antagonists demonstrate significant promise in drug development for HIV-1 prevention, highlighting their importance in medical research and therapeutic applications (Cheng De-ju, 2015).
Photodynamic Therapy in Cancer Treatment
Benzenesulfonamide derivatives have been explored for their efficacy in photodynamic therapy, an alternative treatment for cancer. These compounds, particularly those substituted with new benzenesulfonamide derivative groups containing Schiff base, exhibit high singlet oxygen quantum yields. Their photophysical and photochemical properties make them suitable as Type II photosensitizers, which are crucial in the treatment of cancer through photodynamic therapy. The remarkable potential of these compounds in cancer therapy underscores their importance in scientific research and clinical applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Phospholipase A2 Inhibition
A series of substituted benzenesulfonamides, including structures analogous to this compound, have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2. These compounds have shown significant potential in reducing the size of myocardial infarction in animal models, indicating their therapeutic potential in cardiovascular diseases. The development of these compounds as drug candidates highlights their significance in cardiovascular research and treatment strategies (H. Oinuma et al., 1991).
Carbonic Anhydrase Inhibition
Research on 4-(2-substituted hydrazinyl)benzenesulfonamides, which are structurally related to this compound, has shown these compounds to be potent inhibitors of human carbonic anhydrase I and II isoenzymes. Their inhibitory effects are significant for therapeutic applications in conditions associated with dysregulated carbonic anhydrase activity, such as glaucoma, epilepsy, and some forms of edema. The development of these inhibitors underscores their potential in therapeutic applications and clinical research (H. Gul et al., 2016).
Mécanisme D'action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
The compound likely interacts with its target enzyme by mimicking the natural substrate, thereby inhibiting the enzyme’s activity . This results in the disruption of folic acid synthesis, an essential component for bacterial growth and reproduction .
Biochemical Pathways
The affected pathway is the bacterial folic acid synthesis pathway . By inhibiting dihydropteroate synthase, the compound prevents the production of dihydrofolic acid, a precursor to folic acid. This disrupts DNA synthesis and cell division, leading to bacterial growth inhibition .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular effect of the compound’s action is the inhibition of folic acid synthesis, leading to a halt in bacterial DNA synthesis and cell division . On a cellular level, this results in the inhibition of bacterial growth and reproduction .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy . The presence of other substances might lead to drug interactions, potentially affecting the compound’s bioavailability and action .
Propriétés
IUPAC Name |
4-bromo-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2S/c1-13-7-11-18(12-8-13)10-2-9-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,13,17H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLQZWIJNJNPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4593299.png)
![ETHYL 2-[({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4593308.png)
![[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B4593311.png)
![1-{3-[(3,4-dimethoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4593312.png)

![(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4593325.png)
![N-allyl-3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4593330.png)



![3-bromo-N-(2,4-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4593359.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4593361.png)

![5-[2-(benzyloxy)-5-methylbenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4593389.png)
